tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Description
The compound tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS: 1211594-56-7) is a bicyclic heterocyclic molecule featuring a pyrido[4,3-d]pyrimidine core. Its structure includes a tert-butyl carbamate group at position 6 and a tert-butyl substituent at position 2. This dual tert-butyl substitution confers significant steric bulk and lipophilicity, which may influence its solubility, synthetic accessibility, and biological interactions .
Properties
IUPAC Name |
tert-butyl 2-tert-butyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-15(2,3)13-17-9-11-10-19(8-7-12(11)18-13)14(20)21-16(4,5)6/h9H,7-8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQPQDVJJTVHJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2CN(CCC2=N1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724453 | |
| Record name | tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-56-7 | |
| Record name | tert-Butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS No. 1211594-56-7) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₆H₂₅N₃O₂
- Molecular Weight : 291.39 g/mol
- CAS Number : 1211594-56-7
- Storage Conditions : Sealed in dry conditions at 2-8°C
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of various pyrimidine derivatives, including those structurally similar to this compound. These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
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Inhibition of COX Enzymes :
- Compounds similar to tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to celecoxib, a well-known anti-inflammatory drug. For instance, related pyrimidine derivatives exhibited IC₅₀ values around 0.04 μmol for COX-2 inhibition .
-
In Vivo Studies :
- In animal models such as carrageenan-induced paw edema and cotton pellet-induced granuloma tests, these compounds displayed anti-inflammatory effects comparable to indomethacin, another established anti-inflammatory medication. The effective doses (ED₅₀) for these compounds ranged from 8.23 to 11.60 μM .
Structure-Activity Relationship (SAR)
The biological activity of tert-butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine derivatives can be influenced by various structural modifications:
- Substituents : The presence of electron-releasing groups on the pyrimidine ring enhances anti-inflammatory activity.
- Positioning of Functional Groups : Variations in the position of substituents can significantly affect the potency and selectivity towards COX enzymes.
Study on Pyrimidine Derivatives
A study conducted by Tageldin et al. investigated several pyrimidine derivatives for their anti-inflammatory properties. The results indicated that modifications leading to increased electron density on the aromatic ring enhanced the inhibitory effects on COX enzymes. The study also reported that certain derivatives had superior activity compared to indomethacin .
Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | IC₅₀ (COX-2) | ED₅₀ (Inflammation) |
|---|---|---|---|
| Celecoxib | 169590-42-5 | 0.04 μmol | Not applicable |
| Indomethacin | 53-86-1 | Not applicable | 9.17 μM |
| Pyrimidine A | [CAS Number] | 0.04 μmol | 11.60 μM |
| Pyrimidine B | [CAS Number] | 0.04 μmol | 8.23 μM |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 2
The 2-position of the pyrido[4,3-d]pyrimidine scaffold is a critical site for structural diversification. Below is a comparative analysis of analogs with different substituents:
Key Observations:
- Solubility: Sulfonyl (C13H19N3O4S) and amino (C12H18N4O2) derivatives exhibit higher polarity, which may improve pharmacokinetic profiles compared to lipophilic tert-butyl or phenyl analogs.
- Synthetic Accessibility: Methyl and amino derivatives are synthetically simpler to introduce than bulky tert-butyl or sulfonyl groups .
Functional Group Modifications at Position 4
Position 4 modifications influence electronic properties and reactivity:
Key Observations:
- Reactivity : Chloro and tosyloxy groups serve as synthetic handles for downstream modifications.
- Stability : Hydroxy derivatives (e.g., 118) exhibit thermal stability, as evidenced by high melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
